3-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid
Description
3-(2-Sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid is a benzodiazole derivative featuring a sulfanylidene (thiocarbonyl) group and a propanoic acid side chain. The sulfanylidene moiety enhances resonance stabilization and influences electronic properties, while the carboxylic acid group provides opportunities for hydrogen bonding and metal coordination . Its structural framework is analogous to other benzimidazole/benzodiazol derivatives, which vary in substituents and functional groups, leading to distinct physicochemical and biological behaviors.
Properties
IUPAC Name |
3-(2-sulfanylidene-3H-benzimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)5-6-12-8-4-2-1-3-7(8)11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHAVWLNPPSAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacrylic acid in the presence of a base can lead to the formation of the desired benzodiazole ring system. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, leading to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
3-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzodiazole ring system can also interact with various receptors or ion channels, modulating their function and leading to specific biological effects.
Comparison with Similar Compounds
Structural Comparison
Key structural differences between the target compound and related analogs lie in substituents on the benzodiazol ring and the nature of the sulfur-containing group.
| Compound Name | Substituents on Benzodiazol Ring | Sulfur Functional Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-(2-Sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid | None (parent structure) | Sulfanylidene (S=C) | C₁₀H₉N₂O₂S | 235.26 |
| 3-[(1-Cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | Cyclohexyl | Thioether (S-CH₂) | C₁₆H₂₀N₂O₂S | 304.41 |
| 3-(2-tert-Butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride | tert-Butyl | None (protonated N) | C₁₄H₁₉N₂O₂·HCl | 296.78 |
| 2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid | None | Oxo (C=O) | C₉H₈N₂O₃ | 192.17 |
| 3-[3-(2-Carboxyethyl)-2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl]propanoic acid | Carboxyethyl | Sulfanylidene (S=C) | C₁₂H₁₁N₂O₄S | 279.29 |
Key Observations :
- The sulfanylidene group (S=C) distinguishes the target compound from thioether (e.g., cyclohexyl derivative) or oxo-containing analogs .
- Bulky substituents like cyclohexyl or tert-butyl increase molecular weight and hydrophobicity .
Physicochemical Properties
Critical properties include acidity (pKa), hydrophobicity (LogP), and solubility:
| Compound Name | pKa | LogP | Polar Surface Area (Ų) | Rotatable Bonds |
|---|---|---|---|---|
| This compound | ~4.6* | ~1.9* | 55.1* | 4* |
| 3-[(1-Cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | N/A | 3.1† | 89.7† | 6† |
| 3-(2-tert-Butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride | 4.63 | 1.94 | 55.1 | 4 |
| 2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid | ~2.8‡ | 0.5‡ | 66.4‡ | 3‡ |
*Estimated from tert-butyl analog ; †Predicted via computational tools; ‡Derived from structural analogs .
Key Observations :
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid is . Its structure features a benzodiazole ring, which is known for various biological activities due to its ability to interact with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Weight | 286.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Antioxidant Activity
Research indicates that compounds containing benzodiazole moieties exhibit significant antioxidant properties. The sulfanylidene group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Properties
Several studies have demonstrated the antimicrobial effects of benzodiazole derivatives. The presence of the propanoic acid side chain may contribute to enhanced membrane permeability, allowing the compound to exert its effects against various bacterial strains.
Anti-inflammatory Effects
Benzodiazole derivatives have been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models.
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of benzodiazole derivatives using DPPH and ABTS assays, revealing that compounds similar to this compound showed significant free radical scavenging activity.
- Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating that these derivatives inhibited bacterial growth effectively.
- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory properties of benzodiazole derivatives in a carrageenan-induced paw edema model showed that these compounds significantly reduced swelling and pain.
Table 2: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | Study 1 |
| Antimicrobial | Effective against S. aureus and E. coli | Study 2 |
| Anti-inflammatory | Reduced paw edema in animal models | Study 3 |
Q & A
Q. What are the established synthetic routes for 3-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propanoic acid, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including condensation of benzodiazole precursors with thiol-containing intermediates. Key steps include:
- Coupling reactions under anhydrous conditions to avoid hydrolysis of reactive intermediates.
- pH and temperature control (e.g., maintaining pH 6–8 and temperatures between 60–80°C) to stabilize thiolate intermediates and minimize side reactions .
- Protection-deprotection strategies for functional groups like carboxylic acids to prevent undesired interactions during synthesis . Yield optimization requires precise stoichiometric ratios and inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfanylidene groups .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H/¹³C NMR confirms the presence of benzodiazole and propanoic acid moieties, with characteristic shifts for sulfanylidene protons (δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 279.1) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms bond angles in the benzodiazole core .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme inhibition assays : Test against cysteine proteases or kinases due to the sulfanylidene group’s potential as a nucleophile .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations to assess anticancer potential .
- Lipophilicity studies : Measure logP values to correlate structural features (e.g., benzodiazole substituents) with membrane permeability .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Quantum mechanical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular docking : Screen against target proteins (e.g., PARP-1 or COX-2) to prioritize derivatives with optimal binding affinities .
- Reaction pathway simulations : Use software like Gaussian or ORCA to model intermediate stability and transition states during synthesis .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
- Cross-validate techniques : Compare NMR-derived bond lengths with X-ray crystallography data to identify discrepancies in dynamic vs. static structures .
- Dynamic NMR experiments : Assess rotational barriers of the propanoic acid side chain to explain anomalous peak splitting .
- DFT calculations : Simulate crystal packing effects to reconcile differences in observed vs. predicted torsion angles .
Q. What strategies mitigate oxidative degradation during storage and handling?
- Storage : Use amber vials under argon at –20°C to prevent sulfanylidene oxidation .
- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v in stock solutions .
- Purity monitoring : Regular HPLC analysis with UV detection at 254 nm to track degradation products .
Q. How can researchers elucidate the mechanism of action in observed anti-inflammatory effects?
- Transcriptomic profiling : RNA-seq of treated macrophages to identify downregulated pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
- Reactive oxygen species (ROS) assays : Measure ROS scavenging activity using DCFH-DA probes .
- Target deconvolution : Employ affinity chromatography with immobilized compound to pull down interacting proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
